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Imazapic

Cat. No.: B1663560
CAS No.: 104098-48-8
M. Wt: 275.30 g/mol
InChI Key: PVSGXWMWNRGTKE-UHFFFAOYSA-N
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Description

Overview of Imazapic as an Imidazolinone Herbicide

This compound is classified as an imidazolinone (IMI) herbicide, a family of synthetic compounds known for their potent herbicidal activity. Chemically, it is identified as a pyridinemonocarboxylic acid and an imidazolone, containing both a pyridine (B92270) ring and an imidazolinone ring, which are integral to its herbicidal function. nih.govontosight.ai this compound functions as a selective herbicide, providing both pre- and post-emergent control of a wide range of annual and perennial grasses and broadleaf weeds. invasive.orgherts.ac.ukncats.io

The compound is readily absorbed by plants through their leaves, stems, and roots, after which it is rapidly translocated throughout the plant, accumulating in the meristematic regions where active cell division and growth occur. invasive.orgepa.gov This systemic action is crucial to its effectiveness, as it allows the herbicide to reach its target site within the plant. epa.gov

Historical Context of this compound Development and Applications in Research

This compound was introduced around 1996, marking its entry into the suite of agricultural tools available for weed management. herts.ac.uk Its development is closely linked to the broader class of imidazolinone herbicides, which emerged in the 1980s. researchgate.net A significant application in research has been its integration into the "Clearfield" production system, which involves the use of imidazolinone-tolerant crops. These crops, developed through conventional breeding methods, have been commercialized since 1992 and include maize, wheat, rice, oilseed rape, and sunflower. researchgate.netnih.govczu.cz This system allows for broad-spectrum weed control, even against weeds closely related to the crop itself. nih.gov

Early academic research focused on evaluating this compound's efficacy in diverse settings, including natural areas, rangelands, and pastures, for controlling problematic weed species such as serrated tussock, Johnsongrass, crabgrass, and redroot pigweed. invasive.org Studies also explored its application in specific crops like peanuts, where researchers investigated peanut tolerance to this compound at various application timings. bioone.org Furthermore, research has extended to its potential as a plant growth regulator, with studies evaluating its capacity to suppress growth in turfgrasses like hybrid bermudagrass and tall fescue, thereby reducing mowing requirements. golfdom.comnaturalareas.org

Role of this compound in Plant Amino Acid Biosynthesis Inhibition

The herbicidal action of this compound is fundamentally rooted in its ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govontosight.aiinvasive.orgherts.ac.ukepa.govnih.govfao.orgresearchgate.netnih.govncsu.eduresearchgate.net ALS is a pivotal enzyme in the biosynthesis pathway of branched-chain amino acids: valine, leucine, and isoleucine. nih.govontosight.aiinvasive.orgherts.ac.ukepa.govnih.govfao.orgresearchgate.netresearchgate.netnih.govacs.org These amino acids are essential for protein synthesis and subsequent cell growth in plants. ontosight.aiinvasive.orgherts.ac.ukepa.govfao.orgresearchgate.net

When this compound inhibits ALS, it prevents the condensation of pyruvate (B1213749) molecules (and α-ketobutyrate for isoleucine) that are necessary precursors for these branched-chain amino acids. scielo.brredalyc.org This deficiency in essential amino acids disrupts the plant's ability to synthesize functional proteins, leading to impaired cell division and growth. ontosight.aiinvasive.orgepa.govresearchgate.netnih.gov The visible effects in susceptible plants, such as chlorosis (yellowing) in new leaves and eventual necrosis, often appear several weeks after application, ultimately leading to plant death. epa.gov

Research findings have quantified the inhibitory effects of this compound on ALS activity in various plant species. For instance, studies on canola hybrids have determined the concentration of this compound required to inhibit 50% of ALS enzyme activity (I₅₀). scielo.brredalyc.org

Table 1: I₅₀ Values for this compound Inhibition of ALS Activity in Canola Hybrids scielo.brredalyc.org

Canola HybridThis compound I₅₀ (µM)
Hyola 555TT1.32
Hyola 613.70

Further research on the parasitic plant Phelipanche aegyptiaca (broomrape) demonstrated that this compound inhibited its callus growth and significantly altered its free amino acid content. The ID₅₀ (herbicide concentration causing 50% growth inhibition) of this compound for P. aegyptiaca callus was determined to be 0.06 ± 0.002 µM. nih.govfrontiersin.org This inhibition led to a reduction in soluble valine, leucine, and isoleucine in the parasitic plant attached to treated host plants. nih.govfrontiersin.org

The development of herbicide resistance in weed populations is a critical area of study related to ALS inhibitors. Mutations in the gene encoding the ALS enzyme can confer resistance by reducing the enzyme's sensitivity to herbicides like this compound. researchgate.netscielo.brredalyc.orgnih.gov Studies have shown that resistant biotypes may exhibit significantly higher I₅₀ values for this compound compared to susceptible ones, indicating a decreased sensitivity of the altered ALS enzyme. researchgate.netnih.gov

Table 2: this compound Inhibition of Phelipanche aegyptiaca Callus Growth nih.govfrontiersin.org

ParameterValue
ID₅₀ (50% growth inhibition)0.06 ± 0.002 µM
Concentration for complete growth arrest≥ 0.5 µM
Concentration for callus death (blackened)10 µM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17N3O3 B1663560 Imazapic CAS No. 104098-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-7(2)14(4)13(20)16-11(17-14)10-9(12(18)19)5-8(3)6-15-10/h5-7H,1-4H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSGXWMWNRGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C2=NC(C(=O)N2)(C)C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5034270
Record name Imazapic
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Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

In acetone, 18.9 mg/mL at 25 °C, In water, 220 mg/L at 25 °C, In deionized water, 2150 ppm at 25 °C
Record name Imazapic
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Color/Form

Off-white to tan powder

CAS No.

104098-48-8
Record name Imazapic
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Record name Imazapic [ISO]
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Record name Imazapic
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Record name IMAZAPIC
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Melting Point

204-206 °C
Record name Imazapic
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7955
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Advanced Mechanistic Studies of Imazapic Action

Elucidation of Acetohydroxyacid Synthase (AHAS) Inhibition

Imazapic functions as a Group 2 (WSSA) herbicide, primarily by inhibiting the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). invasive.orgepa.govredalyc.orgherts.ac.uknih.govczu.cznih.govmass.gov This enzyme is indispensable for the initial steps in the biosynthesis of branched-chain amino acids. invasive.orgepa.govredalyc.orgnih.govczu.cznih.govmass.govinvasive.orgwho.intsmartsociety.orgrcsb.org The selectivity of this compound as an herbicide stems from the fact that AHAS is present in plants, bacteria, algae, and fungi, but not in humans or other animals, rendering it a safe and effective target for weed control. invasive.orginvasive.orgwho.intsmartsociety.orgrcsb.org

Impact on Branched-Chain Amino Acid Synthesis Pathways

The core impact of this compound's action is the inhibition of the synthesis of three crucial branched-chain aliphatic amino acids: valine, leucine, and isoleucine. invasive.orgepa.govredalyc.orgnih.govczu.cznih.govmass.govinvasive.orgwho.intsmartsociety.orgrcsb.org These amino acids are fundamental building blocks required for protein synthesis and subsequent cell growth and division in plants. invasive.orgepa.govredalyc.orgmass.govinvasive.orgwho.int The interruption of this essential biosynthetic pathway leads to a critical deficiency of these amino acids within plant tissues, which is the primary mechanism underlying the herbicidal effect. epa.govnih.govnih.gov

Cellular and Physiological Responses in Target Organisms

The molecular inhibition caused by this compound translates into observable cellular and physiological disruptions within susceptible plants.

Effects on Protein Synthesis and Cell Growth

Upon absorption, this compound is readily translocated throughout the plant, accumulating particularly in the meristematic regions—areas of active growth such as shoot and root tips. epa.govmass.gov By blocking the production of valine, leucine, and isoleucine, this compound directly impairs the plant's ability to synthesize new proteins. This disruption of protein synthesis is critical, as proteins are essential for all cellular functions, including cell division and expansion. Consequently, treated plants cease growth shortly after herbicide application. epa.gov

Time-Course Analysis of Plant Death Mechanisms

The visible effects of this compound on target plants, including chlorosis and tissue necrosis, typically manifest slowly, often taking several weeks or even months to become fully apparent. invasive.orgepa.govredalyc.orgwho.int This delayed response is believed to be linked to the existing reserves of amino acids within the plant, which must be depleted before the full impact of the inhibited synthesis becomes evident. invasive.orginvasive.orgwho.int Initial symptoms often include meristematic chlorosis (yellowing of the newest leaves), followed by a more generalized yellowing of foliage and eventual tissue death. epa.gov In perennial weeds, this compound is effectively translocated to and kills underground storage organs, which is crucial for preventing regrowth. epa.gov

Environmental Dynamics and Fate of Imazapic

Soil Interactions and Adsorption Phenomena

The interaction of imazapic with soil particles, primarily through adsorption, is a fundamental process governing its fate and mobility in the environment tradeindia.comherts.ac.uk. This compound generally exhibits weak to moderate binding with most soil types made-in-china.com. Its adsorption behavior is often well-described by the Freundlich isotherm, indicating a non-linear relationship between the concentration in solution and the amount adsorbed onto the soil, where the adsorption capacity is positively correlated with the Freundlich constant (Kf) nih.gov.

Influence of Soil Physicochemical Properties on Adsorption

The extent of this compound adsorption in soil is a complex function of several physicochemical properties, including soil pH, clay content, organic matter content, and the presence of iron oxides made-in-china.com.

Soil pH plays a significant role in the adsorption of this compound, a weak acid herbicide with a pKa of approximately 3.9. The chemical form of this compound in the environment is pH-dependent, which in turn dictates its persistence and mobility. Adsorption of this compound generally increases as soil pH decreases (i.e., under more acidic conditions) tradeindia.commade-in-china.comherts.ac.uk.

At pH values greater than its pKa, this compound predominantly exists in its anionic (negatively charged) form. This anionic form is weakly bound to or even repelled by the generally negatively charged sites on soil colloids, resulting in lower sorption in neutral to high pH soils made-in-china.com. Conversely, in acidic soils, the herbicide is less dissociated, favoring stronger adsorption tradeindia.comherts.ac.uk. For instance, studies have observed a high correlation of this compound adsorption in soils with a pH of 5.0 compared to those with a pH of 7.0 tradeindia.comherts.ac.uk.

The influence of soil pH on this compound degradation rates, which are linked to its adsorption, is illustrated in the table below. Acidic conditions tend to prolong the residual period of this compound in soil nih.gov.

Soil pHThis compound Half-Life (t½) (days)
6.0154.0
7.0147.4
8.0138.6
Table 1: Influence of Soil pH on this compound Half-Life. nih.gov

Clay content is a crucial factor influencing the adsorption potential of pesticides, including this compound tradeindia.commade-in-china.com. Generally, soils with higher clay content exhibit increased adsorption of this compound tradeindia.commade-in-china.com. This is attributed to the larger surface area provided by smaller soil particles, which enhances the soil's adsorption capacity nih.gov. Specific clay minerals, such as vermiculite, are known to further enhance soil adsorption nih.gov. Conversely, soils with a higher sand content and lower clay content tend to favor greater this compound leaching tradeindia.comherts.ac.uk.

Research on different Brazilian soils has shown varying Koc values (organic carbon-normalized partition coefficient) for this compound, which are influenced by clay content. For example, a dystrophic Red-Yellow Oxisol (RYOd) with higher clay content demonstrated higher Koc values compared to a dystrophic Yellow Ultisol (YUd) with lower clay content tradeindia.com.

Soil TypeKoc (L kg⁻¹) Range
Dystrophic Yellow Ultisol (YUd)5.2 to 5.3
Dystrophic Red-Yellow Oxisol (RYOd)12.3 to 15.7
Table 2: this compound Koc Values in Different Soil Types. tradeindia.com

The Kd (sorption coefficient) values for this compound are generally less than 1, indicating that a significant proportion of this compound remains in the soil solution, readily available for plant uptake, rather than being bound to soil particles.

Organic matter content is another key soil property that influences this compound adsorption made-in-china.comherts.ac.uk. Adsorption of this compound tends to increase with higher organic matter content, as organic matter facilitates hydrophobic interactions between the herbicide and soil colloids tradeindia.commade-in-china.com.

However, the relationship between organic matter and this compound fate is complex. While higher organic matter can increase adsorption, making the herbicide less available in the soil solution, it can also affect degradation rates. Studies have shown that this compound degradation can be slower in soils with higher organic matter content, potentially because increased adsorption limits its availability for microbial degradation, which is the primary mechanism of this compound breakdown in soil made-in-china.comnih.gov.

Organic Matter Content (%)This compound Half-Life (t½) (days)
0.55138.6
1.0128.3
2.5157.5
4.0165.0
Table 3: Influence of Soil Organic Matter Content on this compound Half-Life. nih.gov

Iron oxides, particularly amorphous iron oxides (Fe_d and Fe_o), significantly contribute to the retention and adsorption of this compound in soil tradeindia.comherts.ac.uk. Soils with higher concentrations of iron oxides exhibit a greater potential for this compound adsorption tradeindia.comherts.ac.uk. Iron oxides possess variable charges and can actively participate in the retention of pollutants by adsorbing both anions and cations tradeindia.com. The presence of amorphous Fe oxides, especially at pH values below 5, has been shown to be strongly effective in retaining imidazolinone herbicides like this compound tradeindia.comherts.ac.uk.

Mobility and Leaching Potential in Various Soil Types

This compound is characterized by moderate to high mobility in the environment. It is highly soluble in water, which contributes to its potential for movement through the soil profile made-in-china.comherts.ac.uk. The leaching potential of this compound is a significant environmental concern, particularly in certain soil types and under specific agroclimatic conditions tradeindia.comuni.luherts.ac.uk.

The Groundwater Ubiquity Score (GUS) index is used as an indicator of pesticide leaching potential. High GUS index values for this compound, such as 5.94 and 7.04 in dystrophic Red-Yellow Oxisol (RYOd) and Yellow Ultisol (YUd) soils, respectively, confirm its high leaching potential tradeindia.comherts.ac.uk.

Soil TypeGUS Index
Dystrophic Yellow Ultisol (YUd)7.04
Dystrophic Red-Yellow Oxisol (RYOd)5.94
Table 4: GUS Index Values for this compound in Brazilian Soils. tradeindia.comherts.ac.uk

Sandy soils, due to their lower clay and organic matter content, generally favor higher this compound leaching tradeindia.comherts.ac.uk. While this compound exhibits limited lateral movement in soil, its vertical mobility can lead to penetration into deeper soil layers, potentially increasing its persistence and susceptibility to groundwater contamination tradeindia.commade-in-china.com. This is particularly concerning when this compound and other imidazolinone herbicides are applied to alkaline soils tradeindia.comherts.ac.uk. Even low concentrations of this compound detected at greater soil depths can lead to phytotoxic effects in subsequent crops or contribute to groundwater contamination uni.lu.

Degradation Pathways and Kinetics

The primary mechanism for this compound degradation in the environment is microbial activity. invasive.org While it can be rapidly degraded by sunlight in aqueous solutions, its photodegradation on terrestrial plants or soil is considered minimal. invasive.orgiicbe.org this compound is not significantly degraded by other uncatalyzed chemical reactions in the environment. invasive.org

The half-life of this compound in soil can vary widely, ranging from 31 to 410 days, depending on specific soil conditions. nih.gov An average soil half-life of approximately 120 days has been reported. invasive.orgwikipedia.org In water, the estimated half-life values for this compound range from 21.59 to 23.74 days. iicbe.org

Table 1: this compound Half-Lives in Soil and Water

MediumHalf-Life Range (days)Primary Degradation MechanismSource
Soil31 - 410Microbial degradation nih.gov
Soil~120Microbial degradation invasive.orgwikipedia.org
Water21.59 - 23.74Photolysis (rapid) iicbe.org

Microbial Degradation in Soil

Microbial degradation is the main loss process of this compound in soil. nih.gov Studies comparing this compound degradation in sterilized versus unsterilized soil have confirmed the significant contribution of microbial activity. For instance, this compound degraded much slower in sterilized soil (half-life of 364.7 days) compared to unsterilized soil (half-life of 138.6 days). nih.govplos.orgresearchgate.net

The rate of this compound degradation is directly correlated with microbial activity in the soil. nih.govresearchgate.net Factors that promote microbial growth and activity, such as high soil moisture and warm temperatures, accelerate this compound degradation. adama.comnih.gov Conversely, conditions that hinder microbial activity, such as very low soil organic matter content or extremely dry soil, can reduce the degradation rate and increase persistence. adama.comadama.com The presence of soil amendments like biogas slurry has also been shown to accelerate this compound degradation, likely by promoting microbial growth. nih.govresearchgate.net

Temperature and soil moisture are critical environmental variables influencing this compound degradation in soil. adama.comnih.govplos.org

Temperature: Higher temperatures generally lead to faster degradation of this compound. Studies have shown that this compound degradation is most rapid at 35°C (half-life of 99.0 days), followed by 25°C (138.6 days), and 15°C (192.5 days). This indicates that this compound degrades more quickly in warmer conditions, such as during summer. nih.govplos.orgresearchgate.net

Soil Moisture: Adequate soil moisture is essential for effective microbial degradation of this compound. adama.com Degradation rates increase with increasing soil moisture content. For example, this compound degradation was fastest at a soil moisture content of 90% (half-life of 96.3 days), with half-lives increasing to 138.6, 182.4, and 231.0 days at 60%, 40%, and 15% soil moisture content, respectively. nih.govplos.org High soil moisture, by supporting microbial proliferation and activity, stimulates the microbial breakdown of this compound. nih.govplos.org Conversely, drier soil conditions can lead to stronger binding of this compound to soil particles, making it less available for microbial degradation and thereby increasing its persistence. adama.comadama.com

Table 2: Influence of Temperature on this compound Degradation in Soil

Temperature (°C)Half-Life (days)
15192.5
25138.6
3599.0

Table 3: Influence of Soil Moisture on this compound Degradation in Soil

Soil Moisture Content (%)Half-Life (days)
15231.0
40182.4
60138.6
9096.3

Photodegradation in Aqueous Solutions and on Soil Surfaces

This compound undergoes photodegradation, with significant differences in its rate depending on the medium. In sterilized aqueous solutions, this compound photodegrades rapidly. Studies have shown a half-life (DT50) ranging from 6.0 to 7.2 hours at pH values of 5, 7, and 9 when irradiated by a xenon-arc lamp simulating mid-autumn sunlight norman-network.com. Other reports indicate a rapid breakdown in aqueous solutions with a half-life of just one to two days herts.ac.ukherts.ac.uk. This process can lead to the formation of six degradation products, including carbon dioxide, with each accounting for approximately 10% of the initial applied dose norman-network.com.

Conversely, photodegradation of this compound on soil surfaces is a more gradual process. Its half-life on soil surfaces due to photolysis is reported to be around 100 days norman-network.com or 120 days herts.ac.uk. The extent of photodegradation on terrestrial plants or soil is generally considered minimal, with microbial degradation being the major route of loss from soil herts.ac.uk. The presence of light-screening compounds, such as humic acids and natural organic matter, can reduce the rate of photodegradation in solution nih.gov.

Table 1: Photodegradation Half-Lives of this compound

MediumHalf-Life (DT50)Conditions/Reference
Sterilized Water6.0–7.2 hourspH 5, 7, 9; Xenon-arc lamp norman-network.com
Aqueous Solutions1–2 daysSunlight herts.ac.ukherts.ac.uk
Soil Surface~100 daysGradual degradation norman-network.com
Soil Surface120 daysPhotolysis herts.ac.uk

Hydrolytic Stability

This compound demonstrates notable hydrolytic stability across a range of environmental conditions. It is not anticipated to undergo hydrolysis in the environment due to the absence of functional groups susceptible to hydrolysis under typical environmental conditions herts.ac.uknih.govnih.gov. Experimental investigations confirm this stability. For instance, this compound remained stable for 366 days at 25 °C in water-soil systems under anaerobic conditions norman-network.com. Furthermore, studies on sterile buffered aqueous solutions at high temperatures (90 °C at pH 4, 100 °C at pH 5, and 120 °C at pH 6) showed that 101–102% of the applied radioactivity remained, with the detectable radioactive component being exclusively unchanged this compound norman-network.com. This indicates its resilience to degradation via hydrolysis, even under challenging conditions norman-network.com.

Chemical Decomposition Pathways

Beyond photodegradation and hydrolysis, the primary mechanism for this compound's degradation in soil is microbial activity herts.ac.uknih.gov. This compound is not significantly degraded by other uncatalyzed abiotic chemical reactions in the environment herts.ac.uk. Under aerobic soil conditions, this compound undergoes degradation that eventually leads to mineralization, including the formation of carbon dioxide norman-network.com. Identified metabolites in this aerobic degradation pathway include CL263284, CL312622, and CL354825. While mineralization does occur, it typically accounts for a very low percentage of the applied this compound norman-network.com.

Persistence and Residual Activity in Environmental Compartments

Soil Half-Life Variability

The soil half-life of this compound exhibits considerable variability, influenced by a range of environmental and soil characteristics. The average soil half-life is approximately 120 days herts.ac.uknih.gov, but reported values can range from 31 to 410 days depending on specific soil properties and environmental conditions herts.ac.uknih.gov. Some field dissipation studies have reported half-lives between 7 and 150 days herts.ac.uk, while others suggest a range of 90 to 120 days.

Key factors influencing this compound's degradation rate and, consequently, its soil half-life include:

Temperature: Degradation accelerates with increasing temperature. The fastest degradation rate was observed at 35°C (half-life of 99.0 days), compared to 138.6 days at 25°C and 192.5 days at 15°C nih.gov.

Soil pH: Soil pH significantly impacts degradation. Alkaline soil (pH 8.0) facilitates the fastest degradation (half-life of 138.6 days), followed by neutral soil (pH 7.0) with a half-life of 147.4 days, and acidic soil (pH 6.0) exhibiting the slowest degradation (half-life of 154.0 days) nih.gov. This indicates that this compound can have a prolonged residual period in acidic soils nih.gov. Adsorption of this compound also increases as soil pH decreases herts.ac.uk.

Soil Moisture: Higher soil moisture content generally leads to faster degradation. The most rapid degradation occurred at 90% soil moisture content (half-life of 96.3 days), with slower rates observed at 60% (138.6 days), 40% (182.4 days), and 15% (231.0 days) nih.gov. Adequate rainfall and sustained moist conditions are essential for promoting effective microbial breakdown.

Organic Matter Content: An inverse relationship exists between organic matter content and degradation rate; higher organic matter content tends to decrease the degradation rate nih.gov. Soils with high organic matter (e.g., ≥2.5%) may lead to stronger binding of this compound to organic carbon, making it less available for microbial breakdown and thus increasing its persistence. Conversely, soils with very low organic matter may lack sufficient microbial activity for effective degradation.

Microbial Activity: Microbial degradation is the predominant pathway for this compound dissipation in soil herts.ac.uknih.gov. Studies comparing sterilized and unsterilized soils highlight this, with this compound degrading significantly slower in sterilized soil (half-life of 364.7 days) compared to unsterilized soil (half-life of 138.6 days) nih.gov.

Soil Texture: Sandy soils can promote the leaching of this compound into the subsoil, where microbial activity is typically lower. This can consequently reduce the degradation rate and enhance soil persistence.

Table 2: Factors Affecting this compound Soil Half-Life Variability

FactorConditionHalf-Life (DT50)Reference
Temperature 35°C99.0 days nih.gov
25°C138.6 days nih.gov
15°C192.5 days nih.gov
Soil pH pH 8.0 (Alkaline)138.6 days nih.gov
pH 7.0 (Neutral)147.4 days nih.gov
pH 6.0 (Acidic)154.0 days nih.gov
Soil Moisture 90%96.3 days nih.gov
60%138.6 days nih.gov
40%182.4 days nih.gov
15%231.0 days nih.gov
Microbial Activity Unsterilized Soil138.6 days nih.gov
Sterilized Soil364.7 days nih.gov

Long-Term Residue Persistence and Carryover Effects

The inherent high soil persistence of this compound can lead to significant long-term residue carryover effects, posing challenges for subsequent crop rotations nih.gov. Residues remaining in the soil from a previous application can negatively impact the growth and yield of sensitive crops planted in the following year nih.gov. For instance, studies have documented that this compound residues can delay cotton maturity and result in substantial yield reductions (up to 44%) in the subsequent growing season when cotton follows peanuts treated with this compound. Imidazolinone herbicides, including this compound, have been observed to persist in soil for periods extending up to two years after their initial application.

Factors that can reduce the breakdown of this compound in soil, thereby increasing the risk of carryover, include unfavorable organic matter content, poor soil structure, low water infiltration, sandy soil textures, limited water-holding capacity, and nutrient deficiencies or imbalances. These conditions can impede the microbial activity that is crucial for this compound degradation, leading to prolonged residual activity and potential damage to sensitive rotational crops.

Ecological Impact and Non Target Organism Response

Effects on Terrestrial Flora

Impact on Non-Target Plant Species and Vegetation Dynamics

Imazapic's impact on non-target plant species is a critical consideration in its ecological assessment, affecting both individual plant health and broader vegetation communities.

This compound is absorbed through the leaves, stems, and roots of plants and is rapidly translocated to meristematic regions, where it inhibits growth. epa.gov Treated plants typically cease growth soon after application. Visible symptoms such as chlorosis, initially appearing in the newest leaves, and subsequent tissue necrosis may take several weeks to become apparent. Complete plant mortality can also be delayed, sometimes occurring months after application. invasive.orgepa.gov

Sensitive non-target plants can experience significant injury and growth suppression. For instance, studies have shown that this compound treatments can significantly reduce the ground cover of spring perennials like Claytonia virginica and Erigenia bulbosa, even if not always leading to their complete elimination. uky.edu Similarly, seedlings of various plant species are highly susceptible to this compound. nationbuilder.com Even at low concentrations, such as 4 parts per billion (ppb), this compound has been shown to damage aquatic plants like duckweed (Lemna gibba). nationbuilder.comnationbuilder.comusda.gov

In turfgrass systems, this compound can cause transient yellowing and temporary growth slowing in species like Bermudagrass (Cynodon dactylon). titanag.com.auepa.gov Hybrid Bermudagrass cultivars have shown increased injury with higher this compound rates, with peak injury often occurring within 10 to 14 days post-application. ashs.org

The selective nature of this compound can influence species diversity and the establishment of plant stands. In some instances, this compound has been utilized in prairie renovation and restoration projects, where its ability to control invasive non-native weeds can encourage the growth of desirable native species, including certain legumes and warm-season grasses. invasive.org For example, the application of this compound has been shown to reduce exotic tall fescue (Festuca arundinacea) and facilitate the return of native warm-season grasses in Kentucky grasslands, promoting native species productivity and diversity. invasive.org In medusahead (Taeniatherum caput-medusae) infested areas, burning followed by this compound application has resulted in increased native perennial vegetation and a nearly twofold increase in plant species diversity compared to control plots. researchgate.netoregonstate.edu

However, the impact on non-target vegetation can be variable. While some studies indicate that this compound can promote native plant establishment by reducing weed competition, others show potential negative effects on non-target species. nationbuilder.comresearchgate.netusgs.gov For example, this compound application decreased native annual forb cover and density in the first and second year post-treatment in some revegetation efforts. researchgate.net Research on the establishment of native warm-season grasses and wildflowers in Virginia found that wildflower cover, density, and yield were higher in plots that received only glyphosate (B1671968) compared to those treated with both glyphosate and this compound. confex.com Furthermore, studies on prairie wildflower mixes have indicated that the use of no herbicides can result in higher species diversity and increased stands of wildflowers compared to most this compound treatments. nationbuilder.com

The response of various plant taxa to this compound is often dose-dependent, with different species exhibiting varying sensitivities. Higher application rates generally lead to more pronounced injury and growth suppression in susceptible plants. epa.govashs.org

Table 1: Examples of Dose-Response Relationships in Sensitive Plants (Illustrative)

Plant Species (Example)Effect ObservedThis compound Concentration / Rate (Illustrative Range)Reference
Scarlet SageStunting, slight stand thinning0.0175 kg ai/ha to 0.14 kg ai/ha researchgate.net
BlanketflowerStunting, slight stand thinning0.0175 kg ai/ha to 0.14 kg ai/ha researchgate.net
Black-eyed SusanStunting, slight stand thinning0.0175 kg ai/ha to 0.14 kg ai/ha researchgate.net
Annual PhloxOccasional slight stunting, no stand thinningUp to 0.14 kg ai/ha (most tolerant) researchgate.net
Hybrid BermudagrassIncreased injury, growth suppression35 to 105 g/ha ashs.org
Maize seedlingsReduced plant height, root length, biomass, chlorophyll (B73375) content, net photosynthetic rate0–800 μg kg⁻¹ (residues in soil) cas.cz

Note: The specific rates and effects can vary based on environmental conditions, soil type, and plant growth stage.

For instance, in maize seedlings, increasing concentrations of this compound residues in the soil led to a decline in plant height, root length, shoot dry mass, root dry mass, and total dry mass, demonstrating a clear dose-response relationship. cas.cz

Within a single plant species, different varieties or cultivars can exhibit varying levels of tolerance or susceptibility to this compound. For example, in Bermudagrass, tolerance to this compound varies among turf-type varieties. While some varieties like Tifton 44, 78, and 85, Alicia, and Russell show acceptable tolerance, Jiggs Bermudagrass is more sensitive. epa.gov Similarly, for native wildflowers, the tolerance to this compound can vary by species and even by seed source. The Florida ecotype of lanceleaf coreopsis, for instance, was found to be more sensitive to this compound than a commercial source. researchgate.net This highlights the importance of considering varietal differences when assessing potential non-target impacts.

Impact on Specific Crop Systems (e.g., Pecan Production, Sugarcane)

This compound's soil residual activity and potential for root uptake can lead to unintended impacts on adjacent or rotational crop systems.

In pecan production (Carya illinoinensis), this compound has been identified as a cause of significant issues, particularly in orchards adjacent to peanut fields or highway rights-of-way where the herbicide is commonly used. uga.eduashs.orguga.edupecansouthmagazine.com Mature pecan tree roots can extend a considerable distance, sometimes twice the width of the tree canopy, reaching into adjacent treated areas. uga.edupecansouthmagazine.comashs.org When absorbed by pecan roots, this compound can inhibit kernel development and shuck split. uga.eduashs.orguga.edupecansouthmagazine.comashs.org Affected pecan trees may appear outwardly normal, but their nuts develop as "hollow pecans" or "pops" because the kernels fail to form. uga.eduashs.orguga.edupecansouthmagazine.comashs.org This damage can render the pecan crop virtually worthless. uga.edu Studies have shown that this compound applied at rates of 0.17 kg·ha⁻¹ and 0.30 kg·ha⁻¹ significantly inhibited pecan kernel production and shuck split. In one study, the higher rate led to 97% of kernels failing to develop in the second year of application, while the lower rate resulted in 61% kernel failure. ashs.orgashs.org The persistence of this compound in clay soils suggests that its effects could extend beyond the year of application. ashs.orgpecansouthmagazine.com

Table 2: Impact of Soil-Applied this compound on Pecan Kernel Development

This compound Rate (kg·ha⁻¹)YearPercentage of Hollow Pecan KernelsReference
0.302008Significant increase ashs.orgashs.org
0.172008Unaffected ashs.orgashs.org
0.30200997% ashs.orgashs.org
0.17200961% ashs.orgashs.org

Note: Data from studies conducted in Georgia, USA.

In sugarcane (Saccharum officinarum) production, this compound is used for weed control, sometimes in combination with other herbicides. genfarm.com.auijoear.comscielo.br While sugarcane plants generally recover, transient yellowing and temporary slowing of growth may occur, particularly under conditions of high soil moisture or on light/sandy soils. genfarm.com.au However, studies have indicated that yield in sugarcane is typically unaffected. genfarm.com.au Research on the interaction and mobility of this compound in sugarcane cultivated soils in northeastern Brazil has shown that this compound can undergo sorption, leaching, and degradation processes. scielo.brscielo.br The half-life of this compound in soil is approximately 120 days, but this can vary with environmental conditions. invasive.orgherts.ac.ukscielo.brscielo.br The potential for leaching and contamination of groundwater and surface water is considered high, especially in certain soil types. scielo.brscielo.br

Impact on Terrestrial and Aquatic Fauna

This compound is broadly characterized as having low toxicity to a wide range of non-target organisms, including terrestrial and aquatic mammals, birds, and aquatic invertebrates. invasive.orgwa.gov Studies indicate that this compound is rapidly excreted in the urine and feces of animals, with no significant bioaccumulation in tissues. invasive.orgwa.govwho.int

Toxicity to Mammals (General)

This compound exhibits low acute toxicity to mammals. Acute oral toxicity studies in rats have reported an LD50 (Lethal Dose 50%) greater than 5,000 mg/kg body weight. invasive.orgfao.orgwa.govwho.int Similarly, acute dermal toxicity in rabbits shows an LD50 greater than 5,000 mg/kg body weight. invasive.orgfao.orgwa.govwho.int The acute inhalation toxicity in rats is also very low, with LC50 (Lethal Concentration 50%) values reported as greater than 3.6 mg/L, representing the highest technically achievable concentration. basf.comepa.gov

Chronic exposure studies have further supported its low mammalian toxicity. In 18-month feeding studies in mice and 2-year studies in rats, no adverse health effects were observed even at the highest doses tested. invasive.orgfao.org A one-year study in dogs showed minimal effects, including slight degeneration or necrosis of single muscle fibers and lymphocyte/macrophage infiltration in skeletal muscle, along with slightly decreased serum creatinine (B1669602) in females. However, these microscopic changes were not associated with clinical signs of muscle dysfunction and were not considered to impair the functional capacity of the affected skeletal muscles. invasive.orgfao.orgwho.int this compound has been found to be non-carcinogenic in both rats and mice and has shown no evidence of mutagenicity or adverse effects on reproduction or development in standard regulatory tests. invasive.orgfao.orgwa.govbasf.comepa.gov

Table 1: Acute Toxicity of this compound to Mammals

SpeciesRoute of ExposureEndpointValueCitation
RatOralLD50> 5,000 mg/kg bw invasive.orgfao.orgwa.govwho.int
RabbitDermalLD50> 5,000 mg/kg bw invasive.orgfao.orgwa.govwho.int
RatInhalationLC50> 3.6 mg/L (highest achievable) basf.comepa.gov

Toxicity to Birds

This compound is considered practically non-toxic to birds. herts.ac.ukinvasive.orgwa.govmass.gov Acute dietary toxicity studies have established LC50 values greater than 5,000 mg/kg for both mallard ducks and bobwhite quail following acute dietary exposures. invasive.orgwa.govmass.gov

Table 2: Acute Dietary Toxicity of this compound to Birds

SpeciesEndpointValueCitation
Mallard DuckLC50> 5,000 mg/kg diet invasive.orgwa.govmass.gov
Bobwhite QuailLC50> 5,000 mg/kg diet invasive.orgwa.govmass.gov

Toxicity to Fish

This compound is categorized as practically non-toxic to fish. herts.ac.ukinvasive.orginvasive.orgwa.govmass.gov Acute 96-hour LC50 values for technical grade this compound have been determined for various fish species, consistently showing low toxicity. invasive.orginvasive.orgwa.govbasf.com

Table 3: Acute Toxicity of this compound to Fish (96-hour LC50)

SpeciesEndpointValueCitation
Channel CatfishLC50> 100 mg/L invasive.orgwa.gov
Bluegill Sunfish (Lepomis macrochirus)LC50> 100 mg/L invasive.orginvasive.orgwa.govbasf.com
Rainbow Trout (Oncorhynchus mykiss)LC50> 100 mg/L invasive.orginvasive.orgwa.govbasf.com
Sheepshead MinnowLC50> 100 mg/L wa.gov
Cyprinodon variegatusLC50> 98.7 mg/L basf.com

Furthermore, this compound is known to degrade rapidly in aqueous solutions, which contributes to its relative safety for aquatic animals. invasive.org

Effects on Terrestrial and Aquatic Invertebrates

This compound is generally considered practically non-toxic to aquatic invertebrates. invasive.orgwa.gov

This compound demonstrates low toxicity to honeybees (Apis mellifera). The acute LC50 for honeybees has been reported as greater than 100 mg/bee, and the acute LD50 is greater than 100 µ g/bee , indicating that it is non-toxic to these pollinators. invasive.orgmass.gov

Table 4: Toxicity of this compound to Honeybees

SpeciesEndpointValueCitation
Honeybee (Apis mellifera)LC50> 100 mg/bee invasive.org
Honeybee (Apis mellifera)LD50> 100 µ g/bee mass.gov

Studies on the water flea (Daphnia magna), a common aquatic invertebrate, show that this compound is practically non-toxic. The LC50 for Daphnia magna is reported as greater than 100 mg/L. invasive.orgwa.gov Additionally, a 48-hour EC50 (Effective Concentration 50%) is greater than 100 ppm acid equivalent (ae), and a 21-day No Observed Adverse Effect Concentration (NOAEC) is 96 ppm ae, with no mortality or sublethal effects observed at this concentration. regulations.gov

Table 5: Toxicity of this compound to Water Flea (Daphnia magna)

SpeciesEndpointValueCitation
Daphnia magnaLC50> 100 mg/L invasive.orgwa.gov
Daphnia magna48-Hr EC50> 100 ppm ae regulations.gov
Daphnia magna21-D NOAEC96 ppm ae regulations.gov

Herbicide Resistance and Management Strategies

Development of Imazapic Resistance in Weeds

The extensive and repeated use of acetolactate synthase (ALS) inhibiting herbicides, including this compound, has led to the evolution of resistant weed populations globally. nih.gov this compound is a selective, pre- and post-emergent herbicide from the imidazolinone family that controls a variety of annual and perennial grasses and broadleaf weeds. invasive.orgwa.gov Its mode of action is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). invasive.orgnih.gov This enzyme is vital for the biosynthesis of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and cell growth in plants. invasive.orgresearchgate.net The persistent selection pressure from this compound application has naturally selected for weed biotypes with resistance to this herbicide and others with the same mode of action. titanag.com.au

The primary mechanism of resistance to this compound and other imidazolinone herbicides is target-site resistance, specifically through mutations in the AHAS gene. als-journal.comnih.govnih.gov These mutations involve a single nucleotide substitution in the DNA sequence of the AHAS gene, which leads to an amino acid change in the enzyme. als-journal.comusask.ca This alteration in the enzyme's structure prevents the this compound molecule from effectively binding to it, while the enzyme's normal function is maintained, thus conferring resistance to the plant. usask.camdpi.com

Only plants possess the AHAS enzyme, which is why this compound has low toxicity to animals. invasive.org Resistance can arise from various single point mutations within the AHAS gene. For example, a mutation causing an alanine-to-valine substitution at position 205 has been identified as conferring this compound resistance in chickpea. usask.ca Another study identified a novel threonine-to-isoleucine substitution at position 192 that provides resistance to imidazolinone herbicides. nih.gov While target-site mutations are the most common mechanism, non-target-site resistance can also occur, where the plant detoxifies the herbicide before it can reach the target enzyme. researchgate.netillinois.edu

Table 1: Documented Amino Acid Substitutions in the AHAS Gene Conferring Herbicide Resistance

Original Amino Acid Position Substituted Amino Acid Herbicide Class Resistance Reference
Proline 197 Alanine, Arginine, Gln, Serine Sulfonylurea nih.gov
Tryptophan 574 Leucine Sulfonylurea nih.gov
Alanine 205 Valine Imidazolinone usask.ca
Threonine 192 (203 in Arabidopsis) Isoleucine Imidazolinone nih.gov
Serine 653 Varies Imidazolinone, Pyrimidinyl-thiobenzoates researchgate.net

Weeds that have developed resistance to this compound often exhibit cross-resistance to other herbicides that inhibit the AHAS enzyme. nih.gov This is because a single mutation in the AHAS gene can confer resistance to multiple herbicides within the same chemical family (imidazolinones) or even across different chemical families that share the same mode of action. researchgate.netnih.gov The five main chemical families of ALS-inhibiting herbicides are imidazolinones (IMI), sulfonylureas (SU), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), and sulfonyl-aminocarbonyl-triazolinones (SCT). mdpi.com

For instance, a chickpea line with a T192I mutation showed resistance to the imidazolinone herbicides imazamox, this compound, and imazapyr (B1671738), but remained sensitive to herbicides from the sulfonylurea and pyrithiobac-sodium (B54995) groups. nih.gov In contrast, certain mutations, such as at the Trp 574 and Asp 376 positions, can provide broad-spectrum resistance to all five major classes of ALS-inhibiting herbicides. researchgate.net Studies on Greater beggarticks (Bidens spp.) have revealed different cross-resistance patterns; some populations were resistant to imidazolinones, sulfonylureas, and triazolopyrimidines, while others were resistant to only one or two of these groups. awsjournal.orgresearchgate.net A weedy rice biotype in Malaysia demonstrated cross-resistance to both this compound and imazapyr. researchgate.net Similarly, a cultivar of switchgrass selected for this compound resistance also showed increased tolerance to other ALS-inhibiting herbicides like imazamox, imazapyr, and imazethapyr (B50286). uky.edu

Table 2: Examples of Cross-Resistance in this compound-Resistant Weeds

Weed Species Herbicide(s) with Cross-Resistance Chemical Family Reference
Weedy Rice (Oryza sativa) Imazapyr Imidazolinone researchgate.net
Switchgrass (Panicum virgatum) Imazamox, Imazapyr, Imazethapyr Imidazolinone uky.edu
Greater Beggarticks (Bidens spp.) Chlorimuron, Diclosulam Sulfonylurea, Triazolopyrimidine awsjournal.orgresearchgate.net

The genetic basis for target-site resistance to this compound is typically simple, often involving a single, major nuclear gene. nih.govusask.caresearchgate.net Inheritance of this resistance trait is frequently semi-dominant or dominant. nih.govusask.ca This means that even if a weed inherits the resistance gene from only one parent, it will exhibit a significant level of resistance. For example, genetic analysis in chickpea and rice has shown that resistance to imidazolinone herbicides is controlled by a single dominant or semi-dominant gene. nih.govusask.ca

Research suggests that the genetic variants responsible for herbicide resistance may predate the use of modern herbicides. mpg.de These resistance alleles can exist at low frequencies within a natural weed population. titanag.com.au The intense selection pressure from repeated herbicide applications allows these rare, resistant individuals to survive and reproduce, eventually dominating the weed population. titanag.com.aumpg.de The inheritance pattern plays a critical role in how quickly resistance spreads within a population. researchgate.net In contrast to the often simple genetic basis of target-site resistance, non-target-site resistance mechanisms can be more complex and may involve multiple genes. researchgate.netillinois.edu

Strategies for Mitigating Resistance Development

To combat the development and spread of this compound resistance, a multi-faceted approach is necessary. A key strategy is the rotation of herbicides with different modes of action (MOA). croplife.org.aucroplife.org.au Continuous use of herbicides from the same group, like the Group 2 (or B) ALS inhibitors, increases the selection pressure for resistant weeds. titanag.com.au By rotating to herbicides with different MOAs, farmers can control weeds that may be resistant to a specific herbicide class.

Other effective strategies include:

Tank-mixing: Applying a mixture of two or more herbicides with different modes of action that are both effective against the target weed can delay resistance. croplife.org.au It is crucial to use the full labeled rates for each herbicide in the mix to ensure high levels of weed control. croplife.org.au

Sequential applications: Using herbicides with different MOAs in sequential applications, such as a pre-emergence herbicide followed by a post-emergence one, can be an effective tactic. youtube.com

Using robust rates: Applying herbicides at the recommended label rates is important to control susceptible weeds effectively and minimize the chances of survival for partially resistant individuals. croplife.org.au

Scouting: Regularly monitoring fields for weeds that have escaped herbicide treatment is crucial for early detection of potential resistance. youtube.com

These chemical strategies should be part of a broader Integrated Weed Management program. croplife.org.au

This compound in Integrated Weed Management Systems

Integrated Weed Management (IWM) is a comprehensive approach that combines various control methods to manage weeds, rather than relying solely on herbicides. researchgate.netgrowiwm.org Incorporating this compound into an IWM system helps to preserve its efficacy and reduce the risk of resistance. The goal of IWM is to use multiple tactics to prevent weed competition and reduce the weed seed bank in the soil. growiwm.org

An IWM program that includes this compound might involve:

Crop Rotation: Different crops have different life cycles and competitive abilities, which can disrupt the life cycle of specific weeds. youtube.com

Mechanical Control: Practices like tillage and cultivation can control weeds without the use of herbicides. youtube.com

Cultural Practices: Adjusting planting dates, using competitive crop varieties, and optimizing row spacing can enhance the crop's ability to outcompete weeds.

Cover Crops: Planting cover crops can suppress weed growth by competing for light, water, and nutrients.

By integrating this compound into such a system, the reliance on any single herbicide is reduced, which lowers the selection pressure for resistance. youtube.com Best Management Practice (BMP) programs have been developed to guide the use of imidazolinone herbicides like this compound within specific cropping systems to optimize performance and minimize resistance development. titanag.com.autitanag.com.au

Analytical Methodologies for Imazapic Research

Extraction and Clean-up Procedures for Environmental Matrices

Effective extraction and clean-up are critical to isolate imazapic from complex environmental matrices and remove interfering compounds, thereby enhancing the accuracy and sensitivity of subsequent quantification.

Solid-phase extraction (SPE) is a widely utilized technique for the extraction and clean-up of this compound from various environmental samples, particularly water. C18 cartridges are frequently employed due to their effectiveness in retaining this compound. researchgate.netepa.govresearchgate.net For instance, in studies optimizing extraction methods for this compound from water, C18 cartridges demonstrated superior recovery performance compared to styrenedivinylbenzene polymer bond elut (PPL) cartridges. Recoveries for this compound using C18 cartridges were reported as 112% and 73% at concentrations of 2 mg L⁻¹ and 10 mg L⁻¹, respectively, while PPL cartridges yielded significantly lower recoveries (10.35% and 10.14% at the same concentrations). researchgate.net

SPE is also applied to soil samples, often involving C18 phases. epa.gov Some methods incorporate a sequential clean-up strategy, utilizing both C18 and strong cation exchange (SCX) sorbents to achieve comprehensive removal of matrix interferences and improve recovery rates. researchgate.netepa.gov For soil analysis, an aliquot of the acidic supernatant, often obtained after initial solvent extraction, is purified via C18 SPE. The cartridge is typically preconditioned with solvents like hexane (B92381), dichloromethane, methanol (B129727), water, and dilute hydrochloric acid. After sample loading, the cartridge is washed with solvents such as formic acid and hexane, and the analytes are then eluted with dichloromethane. epa.gov

Various solvent extraction methods are employed for isolating this compound from environmental matrices, tailored to the specific characteristics of the sample. For soil samples, 0.5 M sodium hydroxide (B78521) (NaOH) has been shown to be effective, yielding recoveries greater than 90% for imidazolinone herbicides, including this compound. utm.myresearchgate.netresearchgate.net In some cases, a mixture of 0.5 M NaOH and methanol (80:20 v/v) is used. researchgate.net Another approach for soil and water involves extraction with 10 µM ammonium (B1175870) acetate, which has demonstrated recovery values for this compound ranging from 83% to 106% with relative standard deviations (RSD) of ≤9%. ukm.my Extraction with 0.1 M potassium chloride (KCl), often combined with sonication, is also documented for soil samples. edpsciences.org For more general matrices such as plant and animal tissues, a mixture of methanol:water:1M HCl (60:39:1) is a common extraction solvent. fao.org For fatty matrices, acidic acetonitrile (B52724) in hexane is utilized for extraction. fao.org

Quantification Techniques

Following extraction and clean-up, several analytical techniques are employed for the precise quantification of this compound.

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely used and validated technique for the quantification of this compound in environmental samples. utm.myresearchgate.netresearchgate.netukm.myfao.organalis.com.myiicbe.org The optimal detection wavelength for this compound is typically around 252 nm, though 240 nm is also reported. researchgate.netepa.govfao.organalis.com.myfao.org

Chromatographic separation is commonly achieved using C18 reverse-phase columns, such as the Agilent Zorbax StableBond C18. utm.myresearchgate.netiicbe.org Mobile phase compositions vary but often include acetonitrile and acidified water (e.g., pH 2.8 or 3.0 with acetic acid or formic acid). utm.myresearchgate.netanalis.com.myiicbe.orgepa.gov Flow rates typically range from 1.0 to 1.2 mL/min. researchgate.netiicbe.org

Research findings demonstrate the effectiveness of HPLC-UV in determining this compound. For instance, a method developed for simultaneous determination of this compound and imazapyr (B1671738) in soil and water using HPLC-UV achieved recovery values between 83% and 106%. ukm.my Another study optimized an HPLC-UV method for this compound in water, using a Zorbax StableBond C18 column and a mobile phase of acetonitrile:ultra-pure water (pH 3.0) at a 45:55 ratio, with a flow rate of 1.2 mL/min. researchgate.net The retention time for this compound has been reported around 3.06 minutes in some systems ukm.my and 4.66 minutes in others when co-analyzed with imazapyr. iicbe.org

Mass Spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), offers enhanced sensitivity and specificity for this compound quantification and confirmation, especially at trace levels. researchgate.netepa.govfao.orgepa.govepa.govepa.govacs.org LC-MS/MS is frequently employed for its ability to monitor specific mass transitions, providing robust identification and quantification. epa.govepa.gov

Typical LC-MS/MS conditions involve electrospray ionization (ESI) in positive ion mode. ukm.myepa.gov For this compound, common mass transitions monitored include m/z 276.1 → 231.0 for quantification and m/z 276.1 → 163.0 for confirmation. ukm.myepa.govepa.gov Retention times for this compound in LC-MS/MS systems have been observed around 2.90 minutes epa.gov and 3.06 minutes. ukm.my

LC-MS/MS methods are often used for the determination of this compound and its metabolites in various matrices, including water and soil. epa.govepa.govepa.gov For example, a method for determining this compound and its metabolite CL 354825 in water used LC-MS/MS with specific mass transitions for each compound. epa.govepa.gov Similarly, LC-MS/MS is applied for soil analysis, often following C18 SPE clean-up. epa.gov MS detection is also utilized as a confirmatory technique for methods primarily based on HPLC-UV or capillary electrophoresis (CE). fao.orgfao.orgregulations.gov

Detection Limits and Method Validation

Method validation is crucial to ensure the reliability and accuracy of analytical procedures for this compound. Key validation parameters include linearity, repeatability, recovery, and the determination of detection and quantification limits. researchgate.netukm.myepa.gov

Detection Limits (LOD) and Quantification Limits (LOQ) for this compound in Various Matrices:

MatrixAnalytical TechniqueLODLOQSource
WaterHPLC-UV/LC-MS0.25-0.46 mg L⁻¹0.74-1.37 mg L⁻¹ ukm.my
WaterHPLC-UV0.412 mg L⁻¹1.248 mg L⁻¹ analis.com.my
WaterLC-MS/MS0.01 µg/L0.05 µg/L epa.govepa.gov
WaterLC-MS0.005 µg/L0.05 µg/L epa.gov
WaterHPLC-UV1 ppb (approx. 0.001 mg L⁻¹)Not specified iicbe.org
SoilLC-MS/MSNot specified0.001 mg/kg (1 ppb) epa.gov
SoilLC/ES-MS0.05-0.1 ng/gNot specified acs.org
Plant (general)HPLC-UV or LC-MS/MSNot specified0.01-0.1 mg/kg fao.org
Plant (grass)HPLC-UV or LC-MS/MSNot specified0.5 mg/kg fao.org
Animal (milk/fat)LC-MS/MSNot specified0.01 mg/kg fao.org
Animal (tissues)LC-MS/MSNot specified0.05 mg/kg fao.org

Recovery and Reproducibility Data:

Advanced Research Applications and Future Directions

Phytoremediation Potential of Imazapic-Contaminated Soils

The persistence of this compound in the soil can pose risks to sensitive rotational crops. Phytoremediation, a plant-based technology, is being explored as a sustainable approach to decontaminate soils with this compound residues. This technique utilizes plants and their associated microorganisms to degrade, sequester, or remove contaminants from the environment.

The success of phytoremediation largely depends on identifying plant species that can tolerate and thrive in the presence of the contaminant. Research has focused on screening various plant species for their tolerance to this compound, a crucial first step in developing effective phytoremediation strategies.

Several studies have identified promising candidates for the phytoremediation of this compound-contaminated soils. In greenhouse experiments, species such as Mucuna aterrima, Cajanus cajan (pigeon pea), and Dolichos lablab (lablab bean) have shown notable tolerance to this compound, exhibiting no visual symptoms of phyto-intoxication. ufu.br Among these, Mucuna aterrima is particularly noteworthy for its high biomass production, a desirable characteristic for phytoremediation, as it did not show a reduction in dry mass when exposed to the herbicide. ufu.br

Further research has highlighted other species with phytoremediation potential. Leguminous species, including Canavalia ensiformis (jack bean), Glycine max (soybean), and Vicia sativa (common vetch), have demonstrated a significant capacity to promote the microbial degradation of imidazolinone herbicides, including this compound, in the soil. nih.gov In hydromorphic soils, often found in rice cultivation areas, Glycine max, Lolium multiflorum (ryegrass), and Lotus corniculatus (birdsfoot trefoil) have been identified as promising for the phytoremediation of soils contaminated with a mixture of imazethapyr (B50286) and this compound due to their better adaptation to such waterlogged environments. ufu.brawsjournal.org

The table below summarizes findings from a study that evaluated the phytoremediation potential of various plant species based on the reduction in plant height of a bioindicator rice crop grown in the soil after the phytoremediating species. A lower percentage indicates better remediation.

This table indicates species identified as having phytoremediation potential for soils contaminated with a formulated mixture of imazethapyr and this compound. ufu.brawsjournal.org

The mechanisms by which tolerant plants handle this compound are complex and involve rapid absorption, translocation, and metabolic degradation. invasive.org Studies on tolerant species have shown that a significant portion of the applied this compound, over 70%, can be absorbed within the first four hours after application. hawaii.edu

Once absorbed, the herbicide is translocated throughout the plant. invasive.org The primary mechanism for detoxification in tolerant plants is believed to be metabolic degradation. While specific metabolic pathways for this compound are not fully elucidated, the general metabolism of imidazolinone herbicides is mediated by cytochrome P450 monooxygenases. These enzymes act through oxidation and hydroxylation of the pyridine (B92270) ring, which increases the polarity of the herbicide molecule and reduces its phytotoxicity. Following this, the less toxic metabolites can be conjugated with carbohydrates for sequestration or further degradation. hawaii.edu

Phytostimulation is another key mechanism, where the plant roots release exudates that stimulate the growth and activity of soil microorganisms capable of degrading the herbicide in the rhizosphere (the soil region directly influenced by root secretions). nih.gov This process, also known as rhizodegradation, enhances the breakdown of the herbicide in the soil, reducing its persistence.

This compound as a Plant Growth Regulator

Beyond its herbicidal activity, this compound has been investigated for its potential as a plant growth regulator (PGR), particularly in turfgrass management. researchgate.netgolfdom.com The goal of using a PGR is to suppress vertical growth, reduce mowing frequency, and in some cases, inhibit seedhead formation, thereby lowering maintenance costs and improving turf quality. golfdom.com

Research has demonstrated that this compound, applied alone or in combination with imazapyr (B1671738), can effectively regulate the growth of certain lawn species. ufu.brresearchgate.net In studies on Bahiagrass (Paspalum notatum) and St. Augustine grass (Stenotaphrum secundatum), applications of this compound led to a significant reduction in plant height, the number and height of inflorescences, and the total dry matter of clippings. ufu.brresearchgate.net For Bahiagrass, this compound rates above 35 g ha⁻¹ provided satisfactory growth control. ufu.br

However, the response to this compound can be species-dependent. While it provided good growth control for St. Augustine grass, it also caused an increase in the number of inflorescences in some instances. ufu.brresearchgate.net Similarly, in Zoysia grass (Zoysia japonica), while growth was adequately controlled, certain application rates of this compound, both alone and combined with imazapyr, led to an increased number of inflorescences, which may be undesirable in sports turf. scielo.br

The table below shows the effect of different rates of this compound on the height of Bahiagrass 119 days after application (DAA).

Data synthesized from research on the use of this compound as a plant growth regulator on Bahiagrass. ufu.br

Innovative Application Techniques and Formulations

To enhance the efficacy, reduce environmental impact, and improve the safety of herbicides like this compound, research is ongoing into innovative formulation and delivery systems. One of the most promising areas is the use of nanotechnology to create nano-herbicides.

A significant development in this area is the encapsulation of this compound and its sister compound imazapyr into nanoparticles. nih.govresearchgate.net One study successfully developed chitosan-based nanoparticles as carriers for these herbicides. Two types of nanoparticles were formulated: alginate/chitosan and chitosan/tripolyphosphate. These nanoparticles had an average size of around 400 nm and demonstrated stability for at least 30 days at ambient temperature. nih.govresearchgate.net

The key advantages of this nano-encapsulation technology include:

Controlled Release: The nanoparticle matrix allows for a slower, more controlled release of the active ingredient, which can prolong its efficacy and potentially reduce the number of applications needed. envirobiotechjournals.com

Reduced Toxicity: Cytotoxicity and genotoxicity assays showed that the encapsulated herbicides were less toxic compared to the free compounds. nih.govresearchgate.net This suggests that such formulations could have a better environmental and non-target organism safety profile.

High Encapsulation Efficiency: The study achieved satisfactory encapsulation efficiencies between 50% and 70%, indicating that a significant amount of the herbicide can be successfully loaded into the nanoparticles. nih.govresearchgate.net

This research demonstrates that nano-encapsulation can improve the mode of action of this compound and reduce its negative impacts, paving the way for more sustainable agricultural practices. nih.govresearchgate.netenvirobiotechjournals.com

Development of this compound-Tolerant Crops through Conventional Breeding and Genetic Engineering

The development of herbicide-tolerant crops is a key strategy for effective weed management, allowing for the post-emergence application of broad-spectrum herbicides with minimal damage to the crop. For this compound and other imidazolinone herbicides, tolerance has been successfully introduced into several major crops primarily through conventional breeding techniques, specifically mutagenesis and selection. ufu.brnih.gov This approach is considered non-transgenic. ufu.br

The mechanism of action for imidazolinone herbicides is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). ufu.brnih.gov This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. ufu.brnih.gov Through mutagenesis (using chemical mutagens like ethyl methanesulfonate) followed by selection under herbicide pressure, plant scientists have been able to identify plants with naturally occurring mutations in the AHAS gene that make the enzyme less sensitive to inhibition by this compound. ufu.brnih.gov

These tolerant traits, often conferred by a single target-site mutation in the AHAS gene, are then incorporated into elite crop varieties using traditional cross-breeding methods. ufu.brnih.gov This has led to the commercialization of numerous imidazolinone-tolerant crops, marketed under the "Clearfield" production system. ufu.brnih.gov Crops developed with this technology include:

Maize (Zea mays L.)

Wheat (Triticum aestivum L.)

Rice (Oryza sativa L.)

Oilseed rape (Brassica napus L.)

Sunflower (Helianthus annuus L.) ufu.brnih.gov

While conventional breeding has been the primary method, the principles of genetic engineering could also be applied. This would involve the direct insertion of a resistant AHAS gene into a crop's genome. However, the success and widespread adoption of mutagenesis and selection have made it the dominant method for developing imidazolinone tolerance to date. ufu.br

Synergistic and Antagonistic Interactions with Other Herbicides

In modern agriculture, tank-mixing herbicides is a common practice to broaden the spectrum of weed control and manage herbicide resistance. However, when herbicides are mixed, their interactions can be synergistic (the combined effect is greater than the sum of their individual effects), additive (the combined effect is equal to the sum of their individual effects), or antagonistic (the combined effect is less than the sum of their individual effects). awsjournal.orgtheseam.com

This compound's interactions with other herbicides have been the subject of considerable research, revealing both beneficial and detrimental combinations.

Antagonistic Interactions: Antagonism is a frequent outcome when mixing herbicides, particularly when combining different modes of action. A study evaluating 50 different herbicide associations for the control of barnyardgrass found that 64% of the interactions were antagonistic. scielo.br

With ACCase Inhibitors: The mixture of this compound (often in combination with imazapyr) with ACCase inhibitors (Group 1 herbicides) like fenoxaprop-P-ethyl has resulted in antagonism, leading to a significant reduction in the control of barnyardgrass. scielo.br

With Phenoxy Herbicides: Mixing this compound with 2,4-D or other phenoxy-type herbicides has been shown to reduce the control of perennial grass weeds. epa.gov

With Other Herbicides in Rice: In irrigated rice systems, combinations of imazapyr + this compound with quinclorac (B55369) or propanil (B472794) + thiobencarb (B1683131) have resulted in reduced control of susceptible barnyardgrass. scielo.br

Synergistic Interactions: While less common, synergistic interactions can enhance weed control.

With Other Imidazolinones: Research has shown that combining this compound with other imidazolinone herbicides, such as imazaquin (B1671739) and imazethapyr, can lead to synergistic effects, increasing the control of certain monocot and dicot weed species. dntb.gov.ua

With Quinclorac: In contrast to the antagonism observed on susceptible barnyardgrass, the combination of quinclorac with an imazapyr + this compound mixture was found to have a synergistic effect on imidazolinone-resistant barnyardgrass. scielo.br

The table below provides a summary of observed interactions between this compound (often with imazapyr) and other herbicides.

This table summarizes known synergistic and antagonistic interactions of this compound with other herbicides based on research findings. scielo.brepa.govdntb.gov.ua

Climate Change and Environmental Factors' Impact on this compound Behavior

The behavior, persistence, and efficacy of the herbicide this compound are intricately linked to environmental conditions. Climate change, characterized by rising temperatures, altered precipitation patterns, and increased atmospheric carbon dioxide (CO2) concentrations, is anticipated to have a significant impact on how this chemical behaves in the environment. These changes can influence this compound's degradation rate, its interaction with soil, and its effectiveness in controlling target weed species.

The degradation of this compound in soil is primarily a microbial process. nih.govplos.org Consequently, environmental factors that affect microbial activity, such as temperature and soil moisture, play a crucial role in determining its persistence. nih.govplos.org Laboratory studies have demonstrated that the rate of this compound degradation increases with rising temperatures. For instance, the half-life of this compound was found to be 192.5 days at 15°C, which decreased to 138.6 days at 25°C and 99.0 days at 35°C. plos.org This suggests that global warming could accelerate the breakdown of this compound in many regions, potentially reducing its residual activity.

Soil moisture is another critical factor. Research indicates that higher soil moisture levels generally promote faster degradation of this compound. nih.gov In one study, the half-life of this compound was 231.0 days at a soil moisture content of 15%, but this decreased to 96.3 days at 90% moisture content. nih.govplos.org Therefore, climate change-induced alterations in rainfall, leading to either drought or increased soil saturation, will likely have a pronounced effect on the persistence of this compound. In drought-prone areas, this compound is expected to have a longer residual period. nih.gov

The interplay between temperature and moisture is also significant. High temperatures combined with moist soil conditions create a favorable environment for microbial activity, which in turn accelerates the degradation of this compound. nih.gov Conversely, hot and dry conditions could slow down its breakdown.

Soil properties, which can also be influenced by climate change, further modify this compound's behavior. The degradation rate of this compound has been observed to be faster in alkaline soils compared to acidic soils. plos.org Specifically, the half-life was 154.0 days in acidic soil (pH 6.0), 147.4 days in neutral soil (pH 7.0), and 138.6 days in alkaline soil (pH 8.0). plos.org Additionally, soil organic matter content affects this compound's degradation, with studies showing a slower breakdown in soils with higher organic matter. nih.gov For example, the half-life was 138.6 days in soil with 0.55% organic matter, increasing to 165.0 days in soil with 4% organic matter. nih.gov Changes in soil organic matter levels due to altered plant growth under elevated CO2 could therefore indirectly influence this compound's fate.

Influence of Environmental Factors on this compound Half-Life

Environmental FactorConditionThis compound Half-Life (Days)Source
Temperature15°C192.5 plos.org
25°C138.6 plos.org
35°C99.0 plos.org
Soil Moisture15%231.0 nih.govplos.org
40%182.4 nih.govplos.org
60%138.6 nih.govplos.org
90%96.3 nih.govplos.org
Soil pH6.0 (Acidic)154.0 plos.org
7.0 (Neutral)147.4 plos.org
8.0 (Alkaline)138.6 plos.org
Soil Organic Matter0.55%138.6 nih.gov
1.0%128.3 nih.gov
2.5%157.5 nih.gov
4.0%165.0 nih.gov

Q & A

Q. What experimental designs are commonly used to evaluate imazapic’s phytotoxic effects on non-target plant species in controlled environments?

Methodological approaches involve randomized block designs with replicated treatments, as seen in hybrid bermudagrass studies. For example, researchers applied this compound at rates ranging from 0 to 105 g/ha across cultivars like 'TifTuf' and 'Latitude 36', assessing injury percentages at 7, 14, 21, and 28 days after treatment (DAT) . Key metrics include visual injury scoring and dry clipping weight reduction, with statistical analysis (e.g., ANOVA) to compare treatment effects .

Q. How is this compound adsorption in soil quantified, and what parameters influence its binding efficiency?

Adsorption studies use batch equilibrium methods, where soil samples are spiked with this compound and shaken for 12–24 hours. The Freundlich equation (e.g., Kf = 1.2602, 1/n = 0.8712) models adsorption isotherms, indicating nonlinear binding influenced by soil organic matter and pH . Recovery rates (83.3–102.4%) validated via HPLC or LC-MS ensure methodological rigor .

Q. What standardized protocols exist for assessing this compound degradation kinetics in diverse soil types?

Degradation follows first-order kinetics (Ct = Coe<sup>−kt</sup>), with half-life (t1/2) calculated from rate constants (k). Triplicate experiments under controlled moisture and temperature conditions are critical, as precipitation increases this compound bioavailability, altering degradation rates .

Advanced Research Questions

Q. How do environmental variables (e.g., precipitation, soil moisture) create contradictions in this compound efficacy data across studies?

this compound’s soil activity is moisture-dependent, leading to variable injury rates. For instance, hybrid bermudagrass injury peaked at 60% in high-rainfall conditions (2021) versus 35% in drier years (2020) despite identical application rates. This necessitates meta-analyses to isolate environmental confounders .

Q. What mechanistic models explain this compound’s differential mobility in soils with contrasting textures (e.g., sandy vs. clay-loam)?

The convection-dispersion equation (CDE) with two-site sorption models predicts this compound transport. In sugarcane soils, CDE analysis discarded physical non-equilibrium, showing faster leaching in sandy soils (e.g., RYOd soil) due to lower organic carbon .

Q. How can researchers reconcile discrepancies in hybrid bermudagrass tolerance to this compound across cultivars?

Cultivar-specific responses (e.g., 'Tahoma 31' vs. 'Tifway') require genotype-environment interaction (G×E) studies. Transcriptomic or metabolomic profiling post-application can identify biomarkers (e.g., ALS enzyme inhibition patterns) linked to tolerance .

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound phytotoxicity studies?

Non-linear regression (e.g., log-logistic models) better captures threshold effects than ANOVA. For example, EC50 (effective concentration for 50% injury) calculations improve sensitivity in low-rate scenarios (e.g., 35 g/ha) .

Methodological Best Practices

  • Data Validation : Ensure recovery rates (83.3–102.4%) and quantification limits (0.003 mg/kg) meet ISO guidelines for herbicide residue analysis .
  • Environmental Controls : Monitor precipitation and soil moisture during trials, as these variables significantly alter this compound’s bioavailability and degradation half-life .
  • Ethical Reporting : Disclose conflicts of interest (e.g., industry funding) and adhere to FAIR data principles for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.